
4-Chloro-3'-nitrobenzophenone
概要
説明
4-Chloro-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It is also known by other names such as Methanone, (4-chloro-3-nitrophenyl)phenyl-, and Benzophenone, 4-chloro-3-nitro- . It has a molecular weight of 261.66 g/mol .
Synthesis Analysis
4-Chloro-3’-nitrobenzophenone may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-nitrobenzophenone can be represented by the InChI string: InChI=1S/C13H8ClNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H . The compound belongs to the Orthorhombic system, with a = 12.9665 (11) Å, b = 7.4388 (6) Å, c = 24.336 (2) Å, α = β = γ = 90° .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3’-nitrobenzophenone include a molecular weight of 261.66 g/mol . It has a XLogP3 value of 3.6, indicating its partition coefficient between octanol and water . It does not have any hydrogen bond donors .科学的研究の応用
Crystal Growth Techniques
4C3N has been used in the growth of large size single crystals for industrial applications . Two methods have been used for this purpose:
- Slow Evaporation Solution Technique (SEST) : This conventional method involves the slow evaporation of a solution of 4C3N .
- Sankaranarayanan–Ramasamy (SR) Method : This method, which uses acetone as a solvent medium, has been found to produce crystals with fewer defects compared to the SEST method .
Optical Applications
4C3N has been found to have significant potential in optical applications. It has been observed that the transmittance of 4C3N can be used to calculate various optical properties such as the refractive index, the extinction coefficient, and both the real and imaginary components of the dielectric constant as functions of photon energy .
Nonlinear Optical Materials
4C3N is a novel organic nonlinear optical material. These materials have large optical susceptibilities, inherent ultrafast response times, and high optical threshold for laser power, making them suitable for a variety of devices .
Thermal Analysis
The thermal properties of 4C3N have been studied using thermogravimetric and differential thermal analyses. This information is crucial for understanding the stability and decomposition of the compound under different temperature conditions .
Fluorescence Studies
The fluorescence spectra of 4C3N single crystals exhibit an emission peak at 575 nm. This property can be exploited in the design of optoelectronic devices .
Electrochemical Studies
The electrochemical behavior of 4C3N has been studied using various techniques such as d.c. polarography, a.c. polarography, cyclic voltammetry, chronoamperometry, and chronopotentiometry . These studies provide valuable information about the redox behavior of the compound, which can be useful in the design of electrochemical sensors and devices .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that the compound is used in the growth of large size good quality crystals for industrial growth of devices .
Mode of Action
It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .
Biochemical Pathways
The compound is primarily used in the growth of large size good quality crystals
Result of Action
It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .
特性
IUPAC Name |
(4-chlorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJUMUCWLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354253 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-nitrobenzophenone | |
CAS RN |
62810-38-2 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?
A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.
Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?
A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.
Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?
A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:
- Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].
- Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].
Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?
A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:
- Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].
- High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].
- Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].
- Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

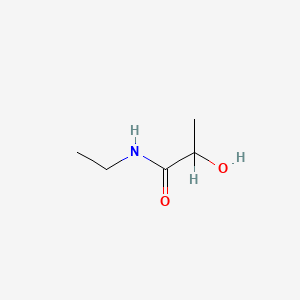

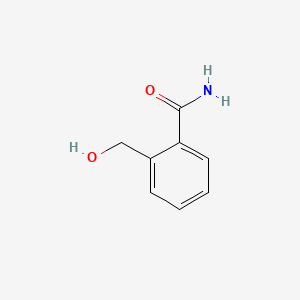

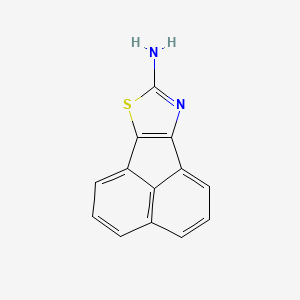
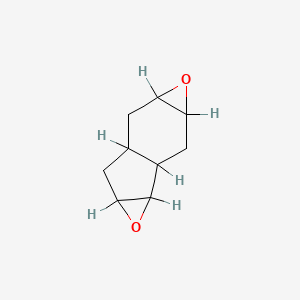
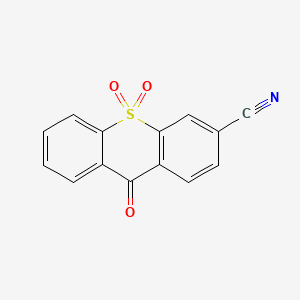
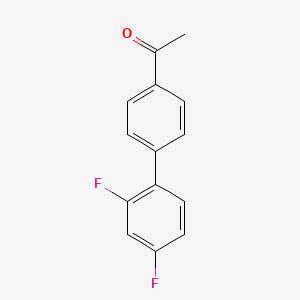


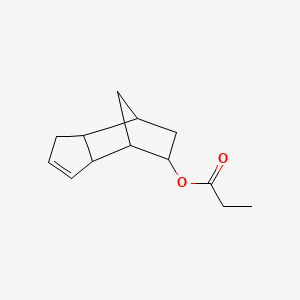
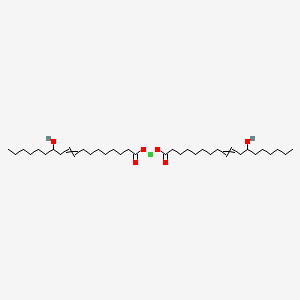

![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)